N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and benzenesulfonamide groups
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties and can interact with various biological targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives, in general, are known to interact with a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives are known to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Analysis
Biochemical Properties
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has been shown to interact with various enzymes, including urease and butyrylcholinesterase (BChE) . The compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard .
Cellular Effects
It has been shown to have significant activity against BChE, which plays a crucial role in nerve impulse transmission .
Molecular Mechanism
It has been shown to inhibit the activity of BChE, suggesting that it may exert its effects by binding to this enzyme and inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Synthesis of the thiophene derivative: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Sulfonamide formation: The final step involves the reaction of the thiophene-furan intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide analogs: Compounds with similar structures but different substituents on the furan, thiophene, or benzenesulfonamide rings.
Thiophene-based sulfonamides: Compounds where the furan ring is replaced with other heterocycles such as pyrrole or imidazole.
Furan-based sulfonamides: Compounds where the thiophene ring is replaced with other aromatic systems such as benzene or naphthalene.
Uniqueness
This compound is unique due to the combination of furan, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c18-16(14-7-4-10-21-14)15-9-8-12(22-15)11-17-23(19,20)13-5-2-1-3-6-13/h1-10,17H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTFHBNBMJTMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.